Metabolic Stability Superiority of β‑Amino Acid vs. α‑Amino Acid at Peptide N‑Terminus: Aminopeptidase M Resistance
The hallmark differentiation of this compound arises from the β‑amino acid (isoserine) backbone. In a thrombin‑receptor peptide ligand, substituting the N‑terminal α‑amino acid serine with the β‑amino acid isoserine completely abolished degradation by aminopeptidase M . Under identical enzyme incubation conditions, the α‑serine‑containing peptide (SFLLRNP) underwent extensive N‑terminal cleavage, whereas the isoserine‑substituted peptide showed zero detectable hydrolysis . This establishes a qualitative on/off metabolic stability switch conferred by the β‑amino versus α‑amino connectivity.
| Evidence Dimension | In vitro peptide half‑life against aminopeptidase M |
|---|---|
| Target Compound Data | Isoserine‑substituted thrombin receptor peptide: no detectable cleavage by aminopeptidase M |
| Comparator Or Baseline | α‑Serine‑containing thrombin receptor peptide (SFLLRNP): rapid N‑terminal degradation by aminopeptidase M |
| Quantified Difference | Qualitative elimination of the major proteolytic vulnerability (zero vs. significant degradation) |
| Conditions | Purified aminopeptidase M enzyme assay; reaction conditions as reported in Coller & Prestwich (1995) |
Why This Matters
For any peptide therapeutic or chemical probe requiring a free amino terminus, the β‑isoserine scaffold provided by this compound eliminates a dominant pathway for rapid in‑vivo inactivation, directly addressing a common attrition route in peptide drug discovery.
- [1] Coller, B.S. & Prestwich, G.D. (1995). Peptidase resistant thrombin receptor peptide ligand. U.S. Patent 5,455,228. Filed July 2, 1993, issued October 3, 1995. View Source
